3-(3-Phenoxyphenyl)propanal
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 3-(3-Phenoxyphenyl)propanal, there are related studies on the synthesis of 3-Phenoxybenzoic acid derivatives . These compounds were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .Scientific Research Applications
Medicinal Applications :
- 1-Phenyl-3(4-methoxyphenyl)-2-propenone, a related compound, shows potential as a protease kinase inhibitor, useful in breast cancer and anti-malarial treatments (R. H. et al., 2021).
- Derivatives of 1-phenoxy-3-amino-propane-2-ol have been found effective for treating and prophylaxis of heart diseases due to their beta-adrenalytic or anti-arythmic properties (M. Griffin, 2001).
- 3-(4-Phenoxyphenyl)-1H-pyrazoles act as potent state-dependent sodium channel blockers, beneficial for neurological conditions (Ji Yang et al., 2004).
- 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one exhibits potent antitumor activity by up-regulating the p21 gene, showing promise as an anticancer agent (L. Joseph & Lakshmi Ps, 2021).
Materials Science :
- Phloretic acid, similar in structure, is used to enhance the reactivity of -OH bearing molecules towards benzoxazine ring formation, important in polymer chemistry (Acerina Trejo-Machin et al., 2017).
- P3HT/PCBM blends, involving phenolic structures, show potential for high-efficiency polymer photovoltaic cells (M. Dang et al., 2011).
Environmental Studies :
- Bisphenol A (BPA), chemically related to 3-(3-Phenoxyphenyl)propanal, is a significant environmental concern due to its potential endocrine-disrupting effects. Studies on BPA have highlighted its persistence in aquatic environments and the need for further research on its impact on human and wildlife populations (Jeong-Hun Kang et al., 2006; Yelena B. Wetherill et al., 2007; Toshinari Suzuki et al., 2004; Jeong-Hun Kang et al., 2007).
Properties
IUPAC Name |
3-(3-phenoxyphenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFFBDLQWKQKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560667 | |
Record name | 3-(3-Phenoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122801-83-6 | |
Record name | 3-(3-Phenoxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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